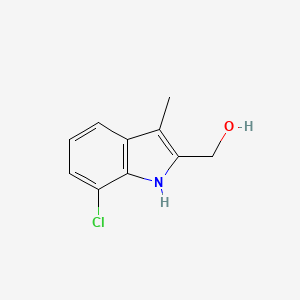

(7-chloro-3-methyl-1H-indol-2-yl)methanol

Description

Significance and Ubiquity of the Indole (B1671886) Nucleus in Diverse Chemical Structures

The indole scaffold is remarkably widespread in nature and is integral to the structure of countless natural products and synthetic compounds with profound biological importance. nih.govbiocrates.com In biological systems, it forms the core of the essential amino acid tryptophan, which is a fundamental constituent of most proteins. nih.gov Tryptophan also serves as the biosynthetic precursor to a host of vital metabolites, including the neurotransmitter serotonin, which regulates mood and physiological functions, and the hormone melatonin, which governs sleep-wake cycles. nih.govwikipedia.org Beyond human biochemistry, indole derivatives like indole-3-acetic acid function as critical plant growth hormones (auxins). nih.govchemeurope.com

The significance of the indole nucleus extends deeply into pharmacology and medicine. researchgate.net Many natural alkaloids, which are nitrogen-containing compounds often exhibiting potent physiological effects, are built upon an indole framework. nih.gov This has inspired the development of a multitude of synthetic drugs. Examples of indole-containing pharmaceuticals are extensive and cover a broad spectrum of therapeutic areas, including the anti-inflammatory drug indomethacin (B1671933) and the beta-blocker pindolol. chemeurope.com The structural motif is also found in anti-cancer agents, anti-HIV drugs, and various other medicinally important molecules, underscoring its status as a cornerstone in drug design and development. researchgate.netopenmedicinalchemistryjournal.com

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo (B80030). wikipedia.orgchemeurope.com The journey to understanding this heterocyclic system began in the 19th century. In 1866, the German chemist Adolf von Baeyer first successfully synthesized indole by reducing oxindole (B195798) with zinc dust. creative-proteomics.comchemeurope.com A few years later, in 1869, he proposed the bicyclic structure for indole that is still accepted today. wikipedia.orgchemeurope.com The name "indole" itself is a portmanteau of indigo and oleum (B3057394) (Latin for oil), reflecting its origin from the treatment of indigo with oleum (fuming sulfuric acid). biocrates.comwikipedia.org

A pivotal moment in the evolution of indole chemistry arrived in 1883 with Emil Fischer's development of the Fischer indole synthesis. creative-proteomics.comchemeurope.com This reaction, which involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions, became one of the most reliable and widely used methods for constructing the indole ring. wikipedia.orgpharmaguideline.com While the direct synthesis of unsubstituted indole via this method can be problematic, it proved highly effective for creating indoles with substituents at the 2- and/or 3-positions. wikipedia.orgchemeurope.com Interest in indole chemistry intensified significantly in the 1930s upon the discovery that the indole nucleus is a common feature in many important alkaloids. wikipedia.orgchemeurope.com Since then, research has expanded dramatically, leading to the development of numerous other synthetic methods, such as the Leimgruber-Batcho, Reissert, and Bartoli syntheses, providing chemists with a versatile toolkit to access a wide range of substituted indoles for various applications. creative-proteomics.compharmaguideline.com

| Year | Key Development | Researcher(s) | Significance |

| 1866 | First isolation and synthesis of indole from oxindole | Adolf von Baeyer | Marked the beginning of systematic indole chemistry. chemeurope.com |

| 1869 | Proposal of the correct chemical structure for indole | Adolf von Baeyer | Established the foundational understanding of the indole framework. wikipedia.org |

| 1883 | Development of the Fischer indole synthesis | Emil Fischer | Provided a versatile and widely adopted method for synthesizing substituted indoles. creative-proteomics.comchemeurope.com |

| 1930s | Discovery of the indole nucleus in many important alkaloids | Various | Intensified research interest in indole chemistry due to its biological relevance. wikipedia.org |

| 1976 | Disclosure of the Leimgruber-Batcho indole synthesis | Leimgruber & Batcho | Offered a high-yielding and efficient method, particularly popular in the pharmaceutical industry. creative-proteomics.comwikipedia.org |

Indole is classified as a heterocyclic aromatic compound. wikipedia.org Its structure consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. numberanalytics.com The aromaticity of the indole system is a consequence of its planar, cyclic, and fully conjugated structure, which satisfies Hückel's rule for aromaticity. numberanalytics.comquora.com The molecule contains a total of 10 π-electrons delocalized across the bicyclic system, fitting the 4n+2 rule where n=2. libretexts.orgvaia.com Eight of these π-electrons come from the double bonds of the rings, and the remaining two are contributed by the lone pair of electrons on the nitrogen atom, which resides in a p-orbital and participates in the aromatic π-system. libretexts.orgvaia.com

This delocalization of electrons makes indole a π-excessive, or electron-rich, heterocycle. bhu.ac.in The distribution of electron density is not uniform across the ring. The pyrrole moiety is more reactive than the benzene portion, and electrophilic aromatic substitution reactions preferentially occur at the C3 position. wikipedia.orgchemeurope.com The intermediate cation formed by an electrophilic attack at C3 is more stable than the one formed by an attack at C2, as the positive charge can be effectively stabilized by delocalization involving the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in This inherent reactivity at C3 is a defining characteristic of indole's chemical behavior. wikipedia.org

| Property | Description |

| Molecular Formula | C₈H₇N creative-proteomics.com |

| Structure | A benzene ring fused to a pyrrole ring. numberanalytics.com |

| Aromaticity | Fulfills Hückel's rule with 10 delocalized π-electrons. numberanalytics.comlibretexts.org |

| Electronic Nature | π-excessive (electron-rich) heterocycle. bhu.ac.in |

| Reactivity Hotspot | The C3 position is the most reactive site for electrophilic substitution. wikipedia.orgchemeurope.com |

The indole scaffold offers remarkable versatility for chemical modification, allowing for the introduction of a wide variety of functional groups at multiple positions on the ring system. creative-proteomics.comchim.it This structural adaptability is a key reason for its prevalence in medicinal chemistry and materials science. chim.it The C-H bonds of the indole ring can be classified into two main types: those on the pyrrole ring (C2 and C3) and those on the benzene ring (C4, C5, C6, and C7). chim.it

As dictated by its electronic structure, the C3 position is the most common site for functionalization via electrophilic substitution. chim.it If the C3 position is already substituted, electrophilic attack often occurs at the C2 position. chim.it Functionalizing the less reactive C-H bonds on the benzenoid portion of the ring (C4-C7) presents a greater synthetic challenge due to their lower inherent reactivity. chim.iteurekalert.org However, significant progress in modern synthetic chemistry, particularly through the use of transition-metal-catalyzed cross-dehydrogenative coupling (CDC) and C-H activation reactions, has provided elegant methodologies for achieving site-selective functionalization at these positions. rsc.orgchim.it These advanced techniques enable chemists to precisely install aryl, alkyl, and other groups onto the benzene ring, vastly expanding the chemical space accessible from the indole core and allowing for the fine-tuning of a molecule's properties. rsc.orgeurekalert.org

The Compound (7-chloro-3-methyl-1H-indol-2-yl)methanol: A Substituted Indole Derivative

The introduction of halogen atoms and alkyl groups onto the indole ring are common and powerful strategies in medicinal chemistry to modulate the biological activity and physicochemical properties of a compound. nih.govresearchgate.net

Halogenation , the process of adding a halogen such as chlorine or bromine, can profoundly influence a molecule's potency. nih.gov The presence of a halogen can alter electronic properties, lipophilicity, and metabolic stability. For example, studies on other halogenated indoles have shown that the position of the halogen is critical; bromine substitution at the C5 position of some indole derivatives was found to strongly favor antiproliferative activity, while substitution at C7 has been shown to be important for kinase inhibitory activity in other series. nih.gov The chloro group at the C7 position of (7-chloro-3-methyl-1H-indol-2-yl)methanol is therefore expected to significantly impact its interactions with biological targets compared to its non-halogenated counterpart.

Alkyl substitution , such as the addition of a methyl group, also plays a crucial role. The methyl group at the C3 position blocks the most reactive site of the indole nucleus, thereby directing any further electrophilic reactions to other positions and preventing unwanted side reactions like polymerization. pharmaguideline.combhu.ac.in Furthermore, alkyl groups can influence the molecule's shape and its ability to fit into the binding pocket of a protein or enzyme, thereby modifying its biological profile. nih.gov

Indole derivatives bearing a methanol (B129727) (-CH₂OH) group, particularly at the C2 position, are valuable intermediates in organic synthesis. sigmaaldrich.com The hydroxymethyl group is a versatile functional handle that can be readily converted into a variety of other functionalities. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be transformed into a leaving group to allow for nucleophilic substitution reactions.

Compounds like 1H-indole-2-methanol are used as starting materials for the synthesis of more complex molecules, including ligands for biological receptors and potential therapeutic agents. sigmaaldrich.com The presence of the methanol group at the C2 position in (7-chloro-3-methyl-1H-indol-2-yl)methanol, combined with the other substituents at C3 and C7, makes this compound a specialized building block. It provides a synthetic route to a specific class of highly substituted indole derivatives, where the C2 position is primed for further chemical elaboration. The importance of substituents at the C3 position for bioactivity has been noted in other indole series, suggesting that the interplay of substituents at C2, C3, and the benzene ring is critical for designing molecules with specific functions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(7-chloro-3-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-4,12-13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQGCQXWFRBYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 7 Chloro 3 Methyl 1h Indol 2 Yl Methanol

Reactivity Profile of the Substituted Indole (B1671886) Nucleus

The indole nucleus is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). researchgate.netbhu.ac.in The reactivity is primarily concentrated in the five-membered pyrrole (B145914) ring. However, the presence of substituents can either enhance or diminish this reactivity and direct incoming electrophiles to specific positions.

The reactivity of the (7-chloro-3-methyl-1H-indol-2-yl)methanol nucleus is a composite of the electronic and steric effects of its substituents.

3-Methyl Group : The methyl group at the C-3 position is an electron-donating group (EDG) through hyperconjugation. This effect increases the electron density of the indole ring, thereby activating it towards electrophilic attack compared to an unsubstituted indole. Crucially, its presence at the C-3 position blocks the most common site for electrophilic substitution. bhu.ac.in

The combined influence of these groups dictates the specific sites of reaction on the indole core.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. bhu.ac.in The preferred site of attack is typically C-3, as the resulting cationic intermediate (Wheland intermediate) preserves the aromaticity of the benzene ring. ic.ac.uk

In (7-chloro-3-methyl-1H-indol-2-yl)methanol, the substitution pattern significantly alters the standard EAS preferences:

C-3 Position : This position is occupied by a methyl group and is therefore unavailable for electrophilic substitution.

C-2 Position : With C-3 blocked, the C-2 position becomes a potential site for electrophilic attack. However, this position is substituted with the hydroxymethyl group. While substitution at C-2 is electronically less favored than at C-3 because it disrupts the benzene ring's aromaticity in the transition state, it can occur when C-3 is blocked. bhu.ac.in In the case of 3-methylindole, reactions with electrophiles like sulphuryl chloride have been shown to lead to substitutions and rearrangements involving the C-2 and C-3 positions. zenodo.org

C-6 Position : Electrophilic attack on the benzene portion of the indole nucleus is also possible, though it generally requires harsher conditions. The directing effects of the existing substituents guide the regioselectivity. The indole nitrogen acts as an ortho-, para-director towards the benzene ring, favoring the C-4 and C-6 positions. The 7-chloro group, being an ortho-, para-director, would direct incoming electrophiles to the C-6 position. Therefore, the C-6 position is electronically activated and is the most probable site for electrophilic substitution on the benzene ring.

Interactive Data Table: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Substituent Present | Availability for EAS | Predicted Reactivity | Rationale |

| C-3 | -CH₃ | Blocked | None | The most nucleophilic position is sterically hindered. |

| C-2 | -CH₂OH | Possible | Low | Electronically less favorable than C-3; substitution would require displacement of the hydroxymethyl group. |

| C-6 | -H | Available | High (on benzene ring) | Directing effects of both the indole nitrogen and the 7-chloro group converge to activate this position. |

The nitrogen atom in the indole ring is weakly nucleophilic and slightly acidic (pKa ≈ 17). bhu.ac.in Its reactivity is highly dependent on the reaction conditions.

Under neutral or acidic conditions, the lone pair on the nitrogen is involved in the aromatic system, making it a poor nucleophile. However, under basic conditions, the N-H proton can be removed by a strong base (e.g., sodium hydride, butyllithium) to form an indolyl anion. bhu.ac.in This anion is a much stronger nucleophile and readily participates in N-substitution reactions, such as alkylation or acylation.

For (7-chloro-3-methyl-1H-indol-2-yl)methanol, N-substitution is influenced by the 7-chloro group. Studies on related substituted heterocycles have shown that substituents adjacent to the nitrogen atom can create significant steric hindrance, potentially reducing the yield and efficiency of N-alkylation reactions. nih.govnih.gov Therefore, while N-substitution is chemically feasible after deprotonation, it may require carefully optimized conditions to overcome the steric impediment from the neighboring chloro substituent.

Influence of 7-Chloro and 3-Methyl Substituents on Indole Reactivity and Regioselectivity

Transformations Involving the 2-Hydroxymethyl Moiety

The 2-hydroxymethyl group is not merely a passive substituent; it is a functional handle that enables a variety of chemical transformations unique to indole-2-ylmethanols.

Indole-2-ylmethanols can serve as potent electrophiles under acidic conditions. The hydroxyl group can be protonated by a Brønsted or Lewis acid, transforming it into a good leaving group (water). Departure of water generates a resonance-stabilized carbocation, the indol-2-ylmethyl cation. researchgate.net This cation is a key reactive intermediate that can be attacked by a wide range of nucleophiles. researchgate.net

This reactivity allows the 2-hydroxymethyl group to act as a precursor for introducing various substituents at the C-2 position. For instance, in the presence of an acid catalyst, (7-chloro-3-methyl-1H-indol-2-yl)methanol can react with other nucleophilic species, such as other indoles, pyrroles, or enamides, leading to the formation of new carbon-carbon bonds at the methylene (B1212753) carbon. researchgate.netnih.gov

The electrophilic nature of the indol-2-ylmethyl cation intermediate facilitates dimerization or oligomerization reactions. This process, often referred to as self-condensation, can occur when an indole-2-ylmethanol is treated with an acid catalyst in the absence of other strong nucleophiles. rsc.org

The general mechanism involves:

Generation of the indol-2-ylmethyl cation from one molecule of the alcohol.

Nucleophilic attack by a second molecule of the indole-2-ylmethanol on this cation.

In a typical indole, the nucleophilic attack would occur at the C-3 position. However, in (7-chloro-3-methyl-1H-indol-2-yl)methanol, the C-3 position is blocked. This directs the nucleophilic attack to other sites, such as the N-1 position or a carbon on the benzene ring, or can lead to more complex cyclization and rearrangement products. rsc.org The synthesis of di(indolyl)methanes (DIMs) often proceeds through an indolylmethanol intermediate, which is attacked by a second indole molecule to form the characteristic C-C bond. orientjchem.org This underscores the central role of the hydroxymethyl group in facilitating such coupling reactions.

Interactive Data Table: Summary of Reactivity

| Moiety | Reaction Type | Conditions | Key Intermediate | Typical Products |

| Indole Nucleus (Benzene Ring) | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Wheland Intermediate | 6-substituted indole |

| Indole Nitrogen | N-Alkylation / N-Acylation | Strong Base (e.g., NaH), then Electrophile | Indolyl Anion | N-substituted indole |

| 2-Hydroxymethyl | Nucleophilic Substitution | Acid Catalyst (Brønsted or Lewis), Nucleophile | Indol-2-ylmethyl Cation | 2-substituted indoles |

| 2-Hydroxymethyl | Dimerization / Self-Condensation | Acid Catalyst (Brønsted or Lewis) | Indol-2-ylmethyl Cation | Di(indolyl)methanes, Fused polycycles |

Functional Group Interconversions of the Primary Alcohol (e.g., halogenation, oxidation to aldehyde/acid)

The primary alcohol functionality at the C2 position of (7-chloro-3-methyl-1H-indol-2-yl)methanol is a key site for a variety of chemical transformations, allowing for the synthesis of a range of derivatives with modified properties. These interconversions primarily involve oxidation to aldehydes and carboxylic acids, as well as conversion to alkyl halides.

Oxidation to Aldehyde and Carboxylic Acid:

The selective oxidation of the primary alcohol in (7-chloro-3-methyl-1H-indol-2-yl)methanol can yield either the corresponding aldehyde, 7-chloro-3-methyl-1H-indole-2-carbaldehyde, or the carboxylic acid, 7-chloro-3-methyl-1H-indole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, are commonly employed for the conversion of primary alcohols to aldehydes. researchgate.netwikipedia.orgalfa-chemistry.commissouri.edu Another effective method is the use of Dess-Martin periodinane (DMP), which offers the advantages of mild reaction conditions and high chemoselectivity. wikipedia.orgnih.govwikipedia.orgalfa-chemistry.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under acidic or neutral conditions, will typically oxidize the primary alcohol directly to the carboxylic acid. researchgate.net It is important to note that the indole ring itself is sensitive to strong oxidizing conditions, which can lead to undesired side reactions, including cleavage of the C2-C3 double bond. nih.gov Therefore, careful control of the reaction conditions is crucial to achieve the desired transformation without degrading the indole core.

Below is a table summarizing the expected products from the oxidation of (7-chloro-3-methyl-1H-indol-2-yl)methanol.

| Starting Material | Oxidizing Agent | Product | Product Type |

| (7-chloro-3-methyl-1H-indol-2-yl)methanol | Pyridinium Chlorochromate (PCC) | 7-chloro-3-methyl-1H-indole-2-carbaldehyde | Aldehyde |

| (7-chloro-3-methyl-1H-indol-2-yl)methanol | Swern Oxidation (DMSO, (COCl)2, Et3N) | 7-chloro-3-methyl-1H-indole-2-carbaldehyde | Aldehyde |

| (7-chloro-3-methyl-1H-indol-2-yl)methanol | Dess-Martin Periodinane (DMP) | 7-chloro-3-methyl-1H-indole-2-carbaldehyde | Aldehyde |

| (7-chloro-3-methyl-1H-indol-2-yl)methanol | Potassium Permanganate (KMnO4) | 7-chloro-3-methyl-1H-indole-2-carboxylic acid | Carboxylic Acid |

Halogenation:

The hydroxyl group of (7-chloro-3-methyl-1H-indol-2-yl)methanol can be replaced by a halogen atom, such as chlorine or bromine, to form the corresponding 2-(halomethyl)indole derivative. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.orgmasterorganicchemistry.combyjus.comyoutube.com

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion in an Sₙ2 fashion, leading to inversion of configuration if the carbon were chiral. libretexts.orgmasterorganicchemistry.com Similarly, phosphorus tribromide reacts with the alcohol to form a good leaving group, which is subsequently displaced by a bromide ion via an Sₙ2 mechanism. byjus.comyoutube.com These halogenated derivatives are valuable synthetic intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles to introduce new functional groups.

The following table outlines the expected products from the halogenation of the primary alcohol.

| Starting Material | Halogenating Agent | Product | Product Type |

| (7-chloro-3-methyl-1H-indol-2-yl)methanol | Thionyl Chloride (SOCl₂) | 2-(chloromethyl)-7-chloro-3-methyl-1H-indole | Alkyl Chloride |

| (7-chloro-3-methyl-1H-indol-2-yl)methanol | Phosphorus Tribromide (PBr₃) | 2-(bromomethyl)-7-chloro-3-methyl-1H-indole | Alkyl Bromide |

Reaction Mechanisms of (7-chloro-3-methyl-1H-indol-2-yl)methanol and its Analogs

Understanding the reaction mechanisms of (7-chloro-3-methyl-1H-indol-2-yl)methanol and its derivatives is crucial for predicting their reactivity and for the rational design of synthetic routes. A key aspect of their chemistry is the electrophilic nature of the indole ring.

Mechanistic Insights into Electrophilic Attack on Indole-2-ylmethanol Derivativesnih.govrsc.org

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution in unsubstituted indole is the C3 position, as the resulting cationic intermediate (Wheland intermediate) is more stabilized by resonance involving the nitrogen lone pair. acs.org

In the case of (7-chloro-3-methyl-1H-indol-2-yl)methanol, the C3 position is already substituted with a methyl group. This directs electrophilic attack to other positions on the indole ring. While the C2 position is generally less reactive towards electrophiles than C3, the presence of the hydroxymethyl group at C2 can influence the regioselectivity of electrophilic substitution.

The mechanism of electrophilic addition to an alkene, a core feature of the indole's pyrrole ring, generally proceeds through a two-step process involving the formation of a carbocation intermediate. pressbooks.publibretexts.org The π electrons of the double bond act as a nucleophile, attacking the electrophile. libretexts.org The stability of the resulting carbocation determines the regioselectivity of the reaction, in accordance with Markovnikov's rule for unsymmetrical alkenes. libretexts.org

For indole-2-ylmethanol derivatives, an electrophilic attack can be influenced by the hydroxymethyl group. It is plausible that neighboring group participation (NGP) could play a role in certain reactions. nih.govwikipedia.orgnih.govresearchgate.net NGP is the interaction of a reaction center with a lone pair of electrons on an adjacent atom or with the electrons in a sigma or pi bond. wikipedia.org This participation can lead to enhanced reaction rates and altered stereochemistry. In the context of electrophilic attack on the indole ring, the oxygen of the hydroxymethyl group could potentially stabilize a developing positive charge at the C2 position through the formation of a cyclic intermediate. However, direct electrophilic attack on the C2-C3 double bond is more likely to be influenced by the electronic effects of the existing substituents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of (7-chloro-3-methyl-1H-indol-2-yl)methanol is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic region will be particularly informative about the substitution pattern on the benzene (B151609) ring portion of the indole (B1671886).

Indole N-H Proton: A broad singlet is expected to appear far downfield, typically in the range of δ 8.0-8.5 ppm. This downfield shift is characteristic of indole N-H protons, which are deshielded and can participate in hydrogen bonding.

Aromatic Protons (H-4, H-5, H-6): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.6 ppm). The electron-withdrawing chlorine atom at the C-7 position will influence their chemical shifts.

H-4: This proton is adjacent to the chlorine-bearing carbon and is expected to be a doublet, coupling with H-5. Its predicted chemical shift is around δ 7.5-7.6 ppm.

H-5: This proton will appear as a triplet (or more accurately, a doublet of doublets) as it couples with both H-4 and H-6. It is expected to resonate around δ 7.0-7.1 ppm.

H-6: This proton is predicted to be a doublet, coupling with H-5, with a chemical shift around δ 7.2-7.3 ppm.

Methanol (B129727) Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet around δ 4.8-5.0 ppm. A hydroxyl proton (-OH) signal, which can be broad and variable in position, is also anticipated.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-3 position will appear as a sharp singlet in the upfield region, predicted to be around δ 2.3-2.4 ppm.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.0 - 8.5 | Broad Singlet (br s) | N/A |

| H-4 | 7.5 - 7.6 | Doublet (d) | ~8.0 |

| H-6 | 7.2 - 7.3 | Doublet (d) | ~7.5 |

| H-5 | 7.0 - 7.1 | Triplet (t) / Doublet of Doublets (dd) | J ≈ 8.0, 7.5 |

| -CH₂OH | 4.8 - 5.0 | Singlet (s) | N/A |

| -CH₃ | 2.3 - 2.4 | Singlet (s) | N/A |

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Indole Ring Carbons:

C-2 and C-3: These carbons in the pyrrole (B145914) ring are attached to substituents. C-2, bearing the hydroxymethyl group, is predicted around δ 135-137 ppm. C-3, with the methyl group, is expected around δ 112-114 ppm.

C-3a and C-7a: These are the bridgehead carbons where the two rings are fused. C-7a, adjacent to the nitrogen, is predicted around δ 134-136 ppm. C-3a is expected around δ 125-127 ppm.

C-4, C-5, C-6: These aromatic carbons are predicted to appear in the range of δ 120-124 ppm.

C-7: This carbon is directly bonded to the electronegative chlorine atom and will be significantly deshielded, with a predicted chemical shift around δ 116-118 ppm.

Substituent Carbons:

-CH₂OH: The carbon of the hydroxymethyl group is expected to appear around δ 57-60 ppm.

-CH₃: The methyl carbon is predicted to be the most upfield signal, around δ 9-11 ppm.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 135 - 137 |

| C-7a | 134 - 136 |

| C-3a | 125 - 127 |

| C-4 / C-5 / C-6 | 120 - 124 |

| C-7 | 116 - 118 |

| C-3 | 112 - 114 |

| -CH₂OH | 57 - 60 |

| -CH₃ | 9 - 11 |

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for H-4, H-5, H-6, -CH₂OH, and -CH₃ to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons. For instance, the methyl protons (-CH₃) would show correlations to C-2, C-3, and C-3a, while the methylene (B1212753) protons (-CH₂OH) would show correlations to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key correlation would be expected between the C-3 methyl protons and the H-4 proton, confirming their spatial proximity on the indole ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum of (7-chloro-3-methyl-1H-indol-2-yl)methanol would display several characteristic absorption bands.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the methanol substituent.

N-H Stretch: A sharp to moderately broad peak, also in the 3300-3500 cm⁻¹ region, is characteristic of the N-H bond of the indole ring. This may overlap with the O-H band.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching of the carbon-oxygen single bond in the primary alcohol will give rise to a strong band in the 1000-1085 cm⁻¹ range.

C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700-800 cm⁻¹.

Predicted FT-IR Data Table

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | 1000 - 1085 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation. The molecular formula for (7-chloro-3-methyl-1H-indol-2-yl)methanol is C₁₀H₁₀ClNO.

Molecular Ion Peak (M⁺): The molecular weight is approximately 195.65 g/mol . A high-resolution mass spectrum would show the molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster. The M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) will have a relative intensity ratio of approximately 3:1.

Major Fragmentation Pathways:

Loss of Hydroxymethyl Group: A common fragmentation would be the cleavage of the C2-CH₂OH bond, resulting in a fragment ion [M - 31]⁺ corresponding to the loss of a ·CH₂OH radical.

Loss of Water: Dehydration could lead to the formation of an [M - 18]⁺ ion.

Loss of Chlorine: Cleavage of the C-Cl bond would result in an [M - 35]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. This technique differentiates between compounds with the same nominal mass by detecting minute mass differences, typically providing measurements accurate to within 5 parts per million (ppm). For (7-chloro-3-methyl-1H-indol-2-yl)methanol (C₁₀H₁₀ClNO), HRMS would be used to verify its molecular formula by comparing the experimentally measured mass of its molecular ion to the calculated theoretical exact mass.

The theoretical monoisotopic mass of the neutral molecule is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺. The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope producing a peak at M+2 that is approximately one-third the intensity of the main ³⁵Cl peak, further confirming the presence of a single chlorine atom.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] (³⁵Cl) | C₁₀H₁₀³⁵ClNO | 195.0451 |

| [M] (³⁷Cl) | C₁₀H₁₀³⁷ClNO | 197.0421 |

| [M+H]⁺ (³⁵Cl) | C₁₀H₁₁³⁵ClNO⁺ | 196.0529 |

| [M+H]⁺ (³⁷Cl) | C₁₀H₁₁³⁷ClNO⁺ | 198.0499 |

| [M+Na]⁺ (³⁵Cl) | C₁₀H₁₀³⁵ClNNaO⁺ | 218.0348 |

| [M+Na]⁺ (³⁷Cl) | C₁₀H₁₀³⁷ClNNaO⁺ | 220.0319 |

Electronic Absorption and Fluorescence Spectroscopy

The optical properties of indole and its derivatives are governed by electronic transitions within the aromatic system. These properties are sensitive to the nature and position of substituents, which can modify the electronic structure of the chromophore.

Analysis of Electronic Transitions (e.g., ¹Lₐ, ¹Lₑ) in Substituted Indoles

The ultraviolet absorption spectrum of the indole chromophore is characterized by two primary π→π* electronic transitions, labeled ¹Lₐ and ¹Lₑ, using Platt's notation. These transitions originate from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and LUMO+1, respectively. The ¹Lₐ and ¹Lₑ states differ in their energy and the orientation of their transition dipole moments.

The ¹Lₑ transition is typically lower in energy, giving rise to the longest wavelength absorption band, which often displays fine vibronic structure. The ¹Lₐ transition is higher in energy and its absorption band is generally broader and more intense. The relative energy spacing of these two states is highly sensitive to substitution and solvent polarity. Substituents on the benzene ring of the indole can lift the degeneracy between the ¹Lₐ and ¹Lₑ states, while substitutions on the pyrrole ring tend to affect both transitions in a similar manner. The fluorescence of most indole derivatives originates from the ¹Lₐ state, even when the ¹Lₑ state is the lowest energy state initially excited, due to efficient internal conversion.

Impact of Chlorine, Methyl, and Hydroxymethyl Substituents on Optical Properties

The specific substituents on (7-chloro-3-methyl-1H-indol-2-yl)methanol each contribute to its unique optical properties by altering the electron density of the indole ring system.

Chlorine Substituent: The chlorine atom at the 7-position acts as a deactivating group through its electron-withdrawing inductive effect (-I), while also acting as a weak activating group through its electron-donating resonance effect (+R). This dual nature can lead to complex shifts in absorption and emission spectra. Generally, halogen substitution on the benzene ring can cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and perturbation of the molecular orbitals.

Methyl Substituent: The methyl group at the 3-position is a weak electron-donating group due to hyperconjugation. This effect increases the electron density of the pyrrole ring, which can lead to a slight bathochromic shift in the spectral bands.

Hydroxymethyl Substituent: The hydroxymethyl group (-CH₂OH) at the 2-position is a weak auxochrome. Its primary influence on the electronic spectrum is often indirect. The hydroxyl group can participate in hydrogen bonding with protic solvents, which stabilizes the excited state differently than the ground state, potentially leading to solvatochromic shifts in the absorption and fluorescence spectra.

| Substituent | Position | Electronic Effect | Anticipated Impact on Spectra |

|---|---|---|---|

| -Cl | 7 | Inductive withdrawal (-I), Resonance donation (+R) | Bathochromic (red) shift of ¹Lₐ and ¹Lₑ bands. |

| -CH₃ | 3 | Electron-donating (hyperconjugation) | Slight bathochromic shift, increased transition probability. |

| -CH₂OH | 2 | Weak auxochrome, hydrogen bonding potential | Minor spectral shifts; potential for solvatochromism. |

X-ray Crystallography for Solid-State Molecular Structure Determination

While a specific crystal structure for (7-chloro-3-methyl-1H-indol-2-yl)methanol is not publicly available, its solid-state molecular structure can be reliably predicted based on crystallographic data from closely related indole derivatives, such as 7-chloroindole, 7-methylindole, and 1H-indole-2-methanol. iucr.orgnih.gov

Geometric Parameters: Bond Lengths, Bond Angles, and Torsional Angles

The indole ring system is expected to be nearly planar. The bond lengths and angles within the fused bicyclic core would be consistent with those of other substituted indoles. The C-Cl bond length is anticipated to be in the typical range for aryl chlorides. The C-C and C-N bonds of the pyrrole ring will exhibit partial double-bond character. The geometry around the C2 carbon will be trigonal planar, with the hydroxymethyl group substituent. The torsional angle involving the C3-C2-C(methanol)-O chain will define the orientation of the hydroxyl group relative to the indole plane.

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C2-C(methanol) | ~1.51 Å |

| Bond Angle | C(benzene)-C7-Cl | ~119-120° |

| Bond Angle | N1-C2-C3 | ~108-110° |

| Torsion Angle | C3-C2-C(methanol)-O | Variable, defines -OH orientation |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture in the solid state is dictated by a variety of intermolecular interactions. The presence of N-H, O-H, and C-Cl groups, along with the aromatic system, allows for a rich network of non-covalent bonds.

Hydrogen Bonding: The primary interaction governing the crystal packing is expected to be hydrogen bonding. The indole N-H group can act as a hydrogen bond donor, while the hydroxyl group (-CH₂OH) can act as both a donor (O-H) and an acceptor (the oxygen lone pair). This would likely lead to the formation of robust synthons, such as chains or dimers, linking molecules through N-H···O or O-H···N interactions. nih.govnih.gov

Halogen Bonding: The chlorine atom at the 7-position can participate in halogen bonding. mdpi.comnih.gov This is a directional interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophile, such as the oxygen atom of a hydroxyl group or the nitrogen of another indole ring.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H, O-H | O (hydroxyl), N (indole) | Primary structure-directing force, forming chains or dimers. nih.govnih.gov |

| Halogen Bond | C-Cl | O, N, or π-system | Directional interaction contributing to packing motifs. mdpi.com |

| π-π Stacking | Indole Ring | Indole Ring | Stabilization through stacking of aromatic systems. nih.gov |

| C-H···π Interaction | C-H | Indole Ring | Weak interactions that contribute to efficient space filling. nih.gov |

Computational and Theoretical Investigations of 7 Chloro 3 Methyl 1h Indol 2 Yl Methanol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic structure of molecules. rsc.orgchemrxiv.org DFT calculations are used to determine various molecular properties by modeling the electron density. For (7-chloro-3-methyl-1H-indol-2-yl)methanol, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to predict its geometry, electronic landscape, and reactivity. researchgate.netnih.govnih.gov

The first step in most computational studies is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. researchgate.net For (7-chloro-3-methyl-1H-indol-2-yl)methanol, this process reveals the most stable bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this one, particularly concerning the rotation around the C2-C(methanol) single bond and the orientation of the hydroxyl (-OH) group. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This map identifies the global minimum (the most stable conformer) and other local minima (less stable, but still plausible, conformers). The substituents on the indole (B1671886) ring—the chloro group at position 7, the methyl group at position 3, and the methanol (B129727) group at position 2—will influence the conformational landscape through steric and electronic effects. The optimized geometry is expected to show the indole ring system as nearly planar. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for (7-chloro-3-methyl-1H-indol-2-yl)methanol (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-C3 | ~1.38 |

| C7-Cl | ~1.75 | |

| C2-C(methanol) | ~1.51 | |

| C(methanol)-O | ~1.43 | |

| O-H | ~0.97 | |

| **Bond Angle (°) ** | C3-C2-N1 | ~109.5 |

| C2-C(methanol)-O | ~112.0 | |

| Dihedral Angle (°) | C3-C2-C(methanol)-O | ~60 (Staggered) |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For (7-chloro-3-methyl-1H-indol-2-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich indole ring system, characteristic of π-orbitals. The LUMO, conversely, would also be distributed over the aromatic system, representing the π* anti-bonding orbitals. The substituents significantly modulate the energies of these orbitals. The electron-donating methyl group and the hydroxyl group tend to raise the HOMO energy, while the electron-withdrawing chloro group tends to lower both HOMO and LUMO energies. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. The electron density distribution, visualized through computational mapping, shows how electrons are shared among the atoms, highlighting regions of high and low electron density which are crucial for understanding intermolecular interactions.

Table 2: Predicted Frontier Molecular Orbital Properties for (7-chloro-3-methyl-1H-indol-2-yl)methanol

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -5.8 to -6.2 | Indicates electron-donating capability |

| LUMO Energy | -0.9 to -1.3 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.7 to 5.1 | Correlates with chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov

For (7-chloro-3-methyl-1H-indol-2-yl)methanol, the MEP map would show the most negative potential (typically colored red) concentrated around the highly electronegative oxygen atom of the methanol group and the nitrogen atom of the indole ring. researchgate.net These regions are susceptible to electrophilic attack. The most positive potential (colored blue) would be located around the hydrogen atom of the hydroxyl group and the hydrogen atom attached to the indole nitrogen, indicating sites prone to nucleophilic attack. The chloro-substituent would also introduce a region of negative potential due to its lone pairs, while slightly increasing the positive potential on the adjacent carbon atom.

While MEP maps provide a qualitative view of reactivity, DFT-based reactivity descriptors offer a quantitative analysis. Fukui functions (f(r)) are particularly useful for predicting the most probable sites for electrophilic and nucleophilic attack within a molecule. researchgate.netscielo.org.mx These functions are derived from the change in electron density as an electron is added to or removed from the system.

f+(r) predicts the site for nucleophilic attack (where an electron is accepted into the LUMO).

f-(r) predicts the site for electrophilic attack (where an electron is donated from the HOMO).

f0(r) predicts the site for radical attack .

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. While the indole system is known to be aromatic, computational methods can quantify this property. The Nucleus-Independent Chemical Shift (NICS) is a popular method for assessing aromaticity. researchgate.netdntb.gov.ua It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A significant negative NICS value indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

For (7-chloro-3-methyl-1H-indol-2-yl)methanol, NICS calculations would be performed for both the benzene (B151609) and pyrrole (B145914) rings. The results would confirm the aromatic nature of the bicyclic system, and could also reveal subtle electronic effects of the substituents on the degree of aromaticity in each ring. Other methods like Isodesmic Stabilization Energy (ISE) and Magnetic-Induced Current Density (MICD) could further corroborate these findings. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a condensed phase (e.g., in a solvent). nih.govacs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. bohrium.com

An MD simulation of (7-chloro-3-methyl-1H-indol-2-yl)methanol, likely solvated in a box of water molecules, could be performed to study several phenomena:

Conformational Dynamics: To observe how the molecule transitions between different stable conformations at a given temperature.

Solvent Interactions: To analyze the formation and lifetime of hydrogen bonds between the molecule's -OH and -NH groups and the surrounding water molecules.

The results from MD simulations are crucial for understanding how the molecule behaves in a biological or chemical system, bridging the gap between its intrinsic properties and its function. nih.govespublisher.com

Dynamic Behavior and Conformational Stability in Various Environments

Detailed computational studies on the dynamic behavior and conformational stability of (7-chloro-3-methyl-1H-indol-2-yl)methanol in different environments are not present in the available literature. Conformational analysis of similar, but distinct, indole derivatives has been performed using methods like DFT to identify stable structures and energy barriers between different conformers. openaccesspub.orgsemanticscholar.org Such studies typically involve mapping the potential energy surface by rotating flexible groups to locate energy minima corresponding to stable conformations. semanticscholar.org Without specific studies on (7-chloro-3-methyl-1H-indol-2-yl)methanol, no data on its specific conformers or dynamic properties can be provided.

Solvent Effects on Molecular Properties and Interactions

Information regarding the theoretical investigation of solvent effects on the molecular properties and intermolecular interactions of (7-chloro-3-methyl-1H-indol-2-yl)methanol is unavailable. For other molecules, computational models are used to simulate how different solvents influence structural parameters, electronic properties, and spectroscopic signatures. semanticscholar.org These studies help in understanding solute-solvent interactions, which are crucial for predicting behavior in solution. semanticscholar.org However, no such analysis has been published for the target compound.

Theoretical Elucidation of Reaction Mechanisms and Regioselectivity

No specific theoretical studies elucidating the reaction mechanisms or regioselectivity involving (7-chloro-3-methyl-1H-indol-2-yl)methanol were found. Computational chemistry serves as a powerful tool for mapping reaction pathways for indole compounds generally, often involving Friedel-Crafts type reactions where the indole nucleus acts as a nucleophile. beilstein-journals.org

Computational Mapping of Potential Energy Surfaces and Transition States

There are no published computational maps of the potential energy surfaces or identified transition states for reactions involving (7-chloro-3-methyl-1H-indol-2-yl)methanol. This type of analysis is fundamental to understanding reaction kinetics and mechanisms, but the necessary research has not been reported for this molecule.

Prediction of Reaction Outcomes and Product Distributions

In the absence of computational studies on reaction mechanisms, there are no theoretical predictions of reaction outcomes or product distributions for (7-chloro-3-methyl-1H-indol-2-yl)methanol.

Computational Prediction of Spectroscopic Properties

While computational methods are frequently used to predict the spectroscopic properties of novel compounds, specific simulated spectra for (7-chloro-3-methyl-1H-indol-2-yl)methanol are not available in the reviewed literature.

Simulated Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra and Comparison with Experimental Data

No published studies present simulated Infrared (IR), Raman, or UV-Vis spectra for (7-chloro-3-methyl-1H-indol-2-yl)methanol. For other indole derivatives, researchers often use DFT calculations (e.g., with the B3LYP functional) to compute vibrational frequencies and electronic transitions. openaccesspub.orgresearchgate.net These theoretical spectra are then compared with experimental data to confirm molecular structures and assign spectral bands. openaccesspub.org Without such a study for (7-chloro-3-methyl-1H-indol-2-yl)methanol, no data tables or spectral comparisons can be generated.

Structure Property Relationships and Chemical Design Principles for 7 Chloro 3 Methyl 1h Indol 2 Yl Methanol Analogs

Correlating Structural Modifications with Spectroscopic Signatures

The absorption and emission properties of the indole (B1671886) chromophore are famously sensitive to its substitution pattern and local environment. The two lowest-energy singlet electronic transitions, denoted ¹Lₐ and ¹Lₑ, are often close in energy, and their relative positions can be modulated by substituents, profoundly influencing the resulting spectra. nih.gov

The electronic character of substituents on the indole ring significantly alters the energies of the ¹Lₐ and ¹Lₑ transitions. In the case of (7-chloro-3-methyl-1H-indol-2-yl)methanol, the C-7 chloro and C-3 methyl groups exert opposing electronic effects.

The C-3 methyl group , being an electron-donating group (EDG) on the pyrrole (B145914) ring, tends to affect the ¹Lₐ and ¹Lₑ transition energies in tandem. nih.gov This generally leads to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted indole.

Conversely, the C-7 chloro group is an electron-withdrawing group (EWG) located on the benzene (B151609) ring. Halogen substituents are deactivating via induction but ortho, para-directing via resonance. Electron-withdrawing groups on the benzenoid portion of the indole scaffold can lift the degeneracy of the ¹Lₐ and ¹Lₑ states. nih.gov Specifically, an EWG tends to shift the wavelength of maximum absorbance (λₘₐₓ) to the red. nih.gov The presence of the chloro group at the C-7 position deactivates the benzene ring, influencing the distribution of π-electrons in both the ground and excited states. chemrxiv.org This modulation of electron density alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in changes to the absorption and emission wavelengths.

| Compound | Substituent & Position | Electronic Effect | Predicted Effect on ¹Lₐ/¹Lₑ Transitions | Expected Shift in λₘₐₓ |

|---|---|---|---|---|

| 3-Methylindole | -CH₃ at C-3 | Electron-Donating (Activating) | Affects ¹Lₐ and ¹Lₑ energies in tandem nih.gov | Bathochromic (Red Shift) |

| 7-Chloroindole | -Cl at C-7 | Electron-Withdrawing (Deactivating) | Lifts ¹Lₐ/¹Lₑ degeneracy; stabilizes excited state nih.govnih.gov | Bathochromic (Red Shift) |

| (7-chloro-3-methyl-1H-indol-2-yl)methanol | -CH₃ at C-3, -Cl at C-7 | Competitive (Donating/Withdrawing) | Complex modulation of transition energies | Likely Bathochromic, with altered band shape |

The C-2 hydroxymethyl (-CH₂OH) group primarily acts as a weak electron-donating group through induction. Its direct electronic impact on the indole π-system is less pronounced than that of the methyl or chloro substituents. However, its primary influence on spectroscopic properties stems from its ability to engage in hydrogen bonding.

In protic solvents, the hydroxyl moiety can act as both a hydrogen bond donor and acceptor. This interaction with solvent molecules can stabilize the ground and/or excited states to different extents, leading to solvatochromic shifts (changes in absorption/emission wavelengths with solvent polarity). For instance, solvents capable of hydrogen bonding with the hydroxyl group can lead to shifts in the fluorescence emission maximum. core.ac.uk While a vibrational fine structure in the fluorescence spectrum is often observed for indoles in nonpolar solvents like cyclohexane, this structure typically disappears in polar, hydrogen-bonding solvents like ethanol. core.ac.uk Therefore, the C-2 hydroxymethyl group can enhance the sensitivity of the molecule's spectroscopic signature to its immediate chemical environment.

Relationship between Molecular Structure and Chemical Reactivity/Selectivity

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, with the C-3 position being the most reactive site. impactfactor.orgbhu.ac.in The substituents in (7-chloro-3-methyl-1H-indol-2-yl)methanol significantly modify this inherent reactivity.

The reactivity of the indole core is governed by a combination of steric hindrance and the electronic nature of its substituents.

Steric Effects : The C-2 and C-3 positions are substituted, sterically blocking the most common sites of electrophilic attack. Therefore, reactions like classical electrophilic aromatic substitution are directed toward the benzene ring (positions C-4, C-5, C-6). Substituents at the C-5 position are known to sometimes decrease reactivity due to steric hindrance, which may impede C-H activation processes. acs.orgacs.org The C-7 chloro group, while sterically influential for reactions at the N-1 position, does not significantly hinder attack at C-4 or C-6.

Directing Effects : In an electrophilic aromatic substitution on the benzene ring, the existing substituents direct the incoming electrophile. The C-7 chloro group is an ortho, para-director. Its ortho positions are C-6 and N-1, and its para position is C-5. The pyrrole ring itself acts as an activating group, strongly directing incoming electrophiles to the C-4 and C-6 positions. The combination of these effects suggests that C-4 and C-6 would be the most likely sites for further electrophilic substitution.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -Cl | C-7 | Inductively withdrawing, resonance donating (net deactivating) | Moderate; influences N-1 accessibility | Deactivates benzene ring; directs electrophiles to C-4, C-6 |

| -CH₃ | C-3 | Donating (activating) | Blocks C-3 position | Increases overall ring nucleophilicity; blocks primary reaction site |

| -CH₂OH | C-2 | Weakly donating | Blocks C-2 position | Acts as a functional handle for transformations (see 6.2.2) |

The 2-hydroxymethyl group is a uniquely versatile functional handle that can direct a variety of chemical transformations. Rather than being a passive substituent, it can actively participate in and facilitate reactions. 2-Indolylmethanols are known to be valuable precursors for the functionalization of the indole ring. researchgate.net

Upon treatment with a Brønsted or Lewis acid, the hydroxyl group can be protonated and eliminated as a molecule of water. This process generates a highly stabilized, electrophilic carbocation intermediate (the indol-2-ylmethyl cation). researchgate.net This cation is a key species that can react with a wide array of nucleophiles. This reactivity allows the 2-hydroxymethyl group to direct C-C and C-heteroatom bond formation at the benzylic position.

This transformation of a nucleophilic indole into an electrophilic precursor is a powerful tool. For example, in the presence of an acid catalyst, (7-chloro-3-methyl-1H-indol-2-yl)methanol can undergo Friedel-Crafts-type alkylation reactions with other nucleophilic species, including other indole molecules, to form diindolylmethane structures. beilstein-journals.org This capacity to generate a bidentate electrophilic system makes 2-indolylmethanols valuable synthons for constructing more complex, fused-ring systems and other elaborate molecular architectures. researchgate.net

Principles for Rational Design of Indole-Based Scaffolds with Desired Chemical Attributes

The structure-property relationships observed for (7-chloro-3-methyl-1H-indol-2-yl)methanol and its analogs provide a foundation for the rational design of new indole-based scaffolds. The goal of rational design is to strategically modify the molecular structure to achieve specific, predetermined chemical, physical, or biological properties. nih.gov Key principles for designing analogs based on this scaffold include:

Systematic Electronic Tuning : The spectroscopic properties (absorption/emission) can be predictably tuned by altering the electronic nature of substituents on the benzene ring. To achieve a significant red shift in fluorescence for applications in bioimaging, one could replace the C-7 chloro group with a stronger electron-withdrawing group (e.g., -NO₂, -CN) or add an electron-donating group (e.g., -OCH₃, -NH₂) at the C-5 or C-6 position to create a stronger "push-pull" system. nih.gov Quantum mechanical calculations can be employed to predict the impact of these substitutions on the HOMO-LUMO gap and guide the selection of substituents to achieve a target emission wavelength. acs.org

Exploitation of Functional Handles : The C-2 hydroxymethyl group serves as a primary point for diversification. Rational design strategies can leverage this group as a versatile anchor. It can be oxidized to an aldehyde for use in reductive amination or Wittig reactions, esterified to produce prodrugs, or used as the electrophilic partner in acid-catalyzed annulation reactions to build polycyclic structures. researchgate.net This functional handle allows for the modular assembly of complex molecules with diverse functionalities.

By applying these principles, chemists can move beyond serendipitous discovery and rationally engineer novel indole-based molecules, precisely tailoring their spectroscopic signatures and chemical reactivity for specific applications in fields ranging from materials science to medicinal chemistry.

Strategies for Modulating Electronic Properties through Substituent Placement

The electronic properties of the indole scaffold in (7-chloro-3-methyl-1H-indol-2-yl)methanol are significantly influenced by the strategic placement of the chloro and methyl substituents. These modifications allow for the fine-tuning of the molecule's electron density distribution, which in turn affects its reactivity and potential molecular interactions. The modulation of these properties is a key aspect of rational chemical design.

The indole ring is an aromatic heterocycle with a high electron density, making it susceptible to electrophilic substitution, particularly at the C3 position. nih.gov However, the presence of substituents can alter this reactivity. In the case of (7-chloro-3-methyl-1H-indol-2-yl)methanol, the chloro group at the 7-position and the methyl group at the 3-position play crucial roles in modulating the electronic landscape of the indole core.

The methyl group at the C3 position is an electron-donating group (+I effect) and also exhibits a hyperconjugation effect, which further contributes to electron donation into the indole ring. pageplace.de This increased electron density, particularly at the C2 position, can influence the reactivity of the adjacent hydroxymethyl group. The interplay between the electron-withdrawing nature of the 7-chloro substituent and the electron-donating nature of the 3-methyl group creates a unique electronic environment within the molecule.

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic systems. wikipedia.org The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent in a particular position (meta or para). While specific Hammett constants for substituents on an indole ring can vary, the general principles apply. For instance, the chloro group has a positive σ value, indicative of its electron-withdrawing nature, while the methyl group has a negative σ value, reflecting its electron-donating character. oup.com

To illustrate the effect of substituent placement on electronic properties, consider the following hypothetical data for related indole derivatives, which showcases how different substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. A higher HOMO energy generally correlates with increased nucleophilicity, while a lower LUMO energy suggests greater electrophilicity.

Table 1: Hypothetical HOMO-LUMO Energies of Substituted Indole Analogs

| Compound | Substituent at C7 | Substituent at C3 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | H | H | -5.50 | 1.50 | 7.00 |

| 7-Chloroindole | Cl | H | -5.65 | 1.35 | 7.00 |

| 3-Methylindole | H | CH₃ | -5.40 | 1.55 | 6.95 |

| (7-chloro-3-methyl-1H-indol-2-yl)methanol | Cl | CH₃ | -5.55 | 1.40 | 6.95 |

This table is for illustrative purposes and actual values would require specific computational calculations for (7-chloro-3-methyl-1H-indol-2-yl)methanol. The trends suggest that the chloro group tends to lower both HOMO and LUMO energies, while the methyl group raises the HOMO energy. The combined effect in the target molecule results in a nuanced electronic structure.

Design Considerations for Tailoring Reactivity and Selectivity in Synthetic Pathways

The design of synthetic pathways for analogs of (7-chloro-3-methyl-1H-indol-2-yl)methanol must take into account the influence of the existing substituents on the reactivity and selectivity of subsequent transformations. The chloro, methyl, and hydroxymethyl groups each present opportunities and challenges for further functionalization.

The high electron density of the indole nucleus makes it inherently nucleophilic. nih.gov The functionalization of the C3 position is a common strategy in indole chemistry. nih.gov In the case of (7-chloro-3-methyl-1H-indol-2-yl)methanol, the C3 position is already occupied by a methyl group, which will direct further electrophilic aromatic substitution to other positions on the ring, primarily the nucleophilic C2, C4, and C6 positions. The directing effects of the existing substituents are crucial for achieving regioselectivity.

The hydroxymethyl group at the C2 position is a key functional handle for a variety of synthetic transformations. It can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a wide range of derivatives. nih.gov For instance, the aldehyde could undergo Wittig reactions or reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds. The hydroxyl group itself can be a site for etherification or esterification. The reactivity of this group can be modulated by the electronic effects of the ring substituents. The electron-donating 3-methyl group may enhance the nucleophilicity of the hydroxyl oxygen to some extent.

The chloro substituent at the C7 position, while generally deactivating the benzene ring towards electrophilic substitution, can be utilized in transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to introduce new aryl, vinyl, or amino groups at this position, significantly increasing the molecular complexity and diversity of the analogs. The choice of catalyst and reaction conditions would be critical to achieve selective coupling at the C7 position without affecting other parts of the molecule.

The Fischer indole synthesis is a classic and versatile method for the synthesis of the indole core itself. rsc.orgorientjchem.org By choosing appropriately substituted phenylhydrazines and ketones or aldehydes, a wide variety of substituted indoles can be prepared. For the synthesis of (7-chloro-3-methyl-1H-indol-2-yl)methanol analogs, one could envision starting with a (2-chlorophenyl)hydrazine (B82148) and a suitably functionalized ketone to construct the indole scaffold with the desired substitution pattern. The regioselectivity of the Fischer synthesis can be influenced by the electronic and steric nature of the substituents on both the hydrazine (B178648) and the carbonyl component. nih.gov

Table 2: Potential Synthetic Transformations for (7-chloro-3-methyl-1H-indol-2-yl)methanol Analogs

| Functional Group | Position | Potential Reaction | Reagents/Conditions | Potential Product |

| Hydroxymethyl | C2 | Oxidation | PCC, DMP | (7-chloro-3-methyl-1H-indol-2-yl)carbaldehyde |

| Hydroxymethyl | C2 | Etherification | NaH, R-X | 2-(alkoxymethyl)-7-chloro-3-methyl-1H-indole |

| Chloro | C7 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-aryl-3-methyl-1H-indol-2-yl)methanol |

| Indole NH | N1 | N-Alkylation | Base, R-X | 1-alkyl-(7-chloro-3-methyl-1H-indol-2-yl)methanol |

Understanding Molecular Interactions through Computational Modeling

Computational modeling provides a powerful tool for understanding the structure-property relationships of (7-chloro-3-methyl-1H-indol-2-yl)methanol and its analogs at the molecular level. Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure, conformational preferences, and potential intermolecular interactions of these molecules. researchgate.netnih.govchemrxiv.orgchemrxiv.org

DFT calculations can provide insights into the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com The HOMO is often associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. For (7-chloro-3-methyl-1H-indol-2-yl)methanol, the HOMO is expected to be localized primarily on the indole ring, indicating that this is the most nucleophilic region of the molecule. mdpi.com The LUMO is also likely to be distributed over the aromatic system. The calculated HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps are another valuable output of computational studies. These maps illustrate the charge distribution within a molecule and can be used to predict sites for electrophilic and nucleophilic attack. For (7-chloro-3-methyl-1H-indol-2-yl)methanol, the MEP would likely show a region of negative potential (red) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and regions of positive potential (blue) around the hydrogen atoms, particularly the N-H and O-H protons.

Computational docking studies can be used to predict how analogs of (7-chloro-3-methyl-1H-indol-2-yl)methanol might interact with biological macromolecules, such as enzymes or receptors. These studies can help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. For example, the indole N-H and the hydroxyl group can act as hydrogen bond donors, while the oxygen and the pi-system of the indole ring can act as hydrogen bond acceptors. acs.org The chloro and methyl groups can participate in hydrophobic interactions.

Table 3: Predicted Molecular Properties of (7-chloro-3-methyl-1H-indol-2-yl)methanol from a Hypothetical Computational Study

| Property | Predicted Value/Observation | Implication |

| Dipole Moment | Moderate | Influences solubility and intermolecular interactions |

| HOMO Energy | Relatively high | Indicates nucleophilic character of the indole ring |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack under certain conditions |

| MEP Minimum | Localized on N and O atoms | Predicts sites for hydrogen bond acceptance |

| MEP Maximum | Localized on N-H and O-H protons | Predicts sites for hydrogen bond donation |

| Rotational Barrier of C2-CH₂OH bond | Low | Suggests conformational flexibility of the hydroxymethyl group |

These computational insights are invaluable for the rational design of new analogs of (7-chloro-3-methyl-1H-indol-2-yl)methanol with tailored properties. By understanding how structural modifications impact the electronic and steric features of the molecule, it is possible to design compounds with enhanced reactivity, selectivity, or specific molecular recognition capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.